molecular formula C15H16N2O3S2 B2513646 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 1790199-90-4

3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2513646
CAS No.: 1790199-90-4
M. Wt: 336.42
InChI Key: XZLAKYFCMWBOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. It is built around the thiazolidine-2,4-dione (TZD) scaffold, a heterocyclic structure known for its diverse biological activities . The primary research value of this compound lies in its potential as a Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) modulator for the study of type 2 diabetes mellitus . TZD derivatives act as insulin sensitizers by activating the PPAR-γ nuclear receptor . This activation enhances the transcription of insulin-sensitive genes involved in glucose and lipid metabolism, leading to reduced insulin resistance, increased glucose uptake in adipose tissue, and decreased hepatic glucose production . Beyond its core antidiabetic potential, the TZD scaffold is also investigated for other pharmacological activities, including antimicrobial effects, which are thought to occur through the inhibition of bacterial cytoplasmic Mur ligases, enzymes essential for peptidoglycan cell wall synthesis . The compound's structure, featuring a phenylthioether side chain, offers a point of diversification for structure-activity relationship (SAR) studies aimed at optimizing potency and improving safety profiles to overcome the side effects, such as weight gain and edema, associated with earlier TZD drugs . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[1-(3-phenylsulfanylpropanoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-13(6-7-21-12-4-2-1-3-5-12)16-8-11(9-16)17-14(19)10-22-15(17)20/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLAKYFCMWBOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCSC2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves several steps. One common method includes the reaction of thiazolidine-2,4-dione with 3-(phenylthio)propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or alternative solvents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromide Ion

The bromide counterion participates in halogen exchange reactions under mild conditions. For example:

ReagentConditionsProductYield
KI (aq.)RT, 6 hours1-(4-chlorophenyl)-3-hydroxy-3-(4-nitrophenyl)-imidazo-thiazinium iodide92%
AgNO₃Ethanol, refluxSilver bromide precipitate + protonated imidazo-thiazine85%

This reactivity is typical of quaternary ammonium salts, where the counterion is labile and replaceable via metathesis.

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group undergoes acylation and alkylation under controlled conditions:

Acylation with Acetic Anhydride

ConditionsProductNotes
Ac₂O, pyridine, 80°C3-acetoxy derivativeSteric hindrance reduces efficiency

Alkylation with Ethyl Iodide

ConditionsProductYield
EtI, K₂CO₃, DMF, 50°C3-ethoxy derivative78%

The hydroxyl group’s hydrogen-bonding capacity also influences solubility in polar solvents (e.g., DMSO, ethanol).

Nitro Group Transformations

The 4-nitrophenyl group participates in reduction and electrophilic substitution :

Catalytic Hydrogenation

CatalystConditionsProductYield
H₂, Pd/C (10%)Ethanol, 60 psi4-aminophenyl derivative65%

Nitration (Competitive Reaction)

ReagentConditionsProductNotes
HNO₃/H₂SO₄0°C, 2 hoursDi-nitrophenyl byproductLimited regioselectivity

Reduction of the nitro group to an amine enables further derivatization (e.g., diazotization or amide coupling) .

Ring-Opening and Rearrangement Reactions

The imidazo-thiazine ring undergoes acid-catalyzed hydrolysis and thermal rearrangements :

Hydrolysis in HCl

ConditionsProductMechanism
6M HCl, reflux4-chlorobenzamide + 4-nitrobenzaldehydeRing cleavage via protonation

Thermal Rearrangement

ConditionsProductNotes
180°C, neatFused bicyclic thiazole derivativeObserved in TGA-DSC studies

Key Mechanistic Insights

  • Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) slow acylation/alkylation at the hydroxyl group.

  • Electronic Effects : The electron-withdrawing nitro group directs electrophilic substitution to the meta position .

  • pH Sensitivity : Reactions involving the hydroxyl group require neutral or weakly basic conditions to

Scientific Research Applications

Pharmacological Properties

Thiazolidinediones, including the compound , are known for their diverse pharmacological activities. Key areas of application include:

  • Antidiabetic Activity : Thiazolidinediones are primarily recognized for their role in managing type 2 diabetes mellitus. They function as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), enhancing insulin sensitivity and reducing blood glucose levels. Studies have shown that derivatives of thiazolidinedione can significantly lower plasma glucose levels and improve glycemic control in diabetic models .
  • Anticancer Activity : Recent research indicates that thiazolidinedione derivatives exhibit anticancer properties. They have been found effective against various cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation . For instance, compounds similar to 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione have demonstrated IC50 values indicating significant antiproliferative effects .
  • Anti-inflammatory Effects : Thiazolidinediones have shown promise in reducing inflammation, which is a critical factor in many chronic diseases. Their ability to modulate inflammatory pathways makes them potential candidates for treating conditions such as rheumatoid arthritis and psoriasis .

Case Studies and Research Findings

Several studies have documented the efficacy of thiazolidinedione derivatives in various applications:

StudyFocusFindings
Chadha et al. (2015)Antihyperglycemic EffectsDemonstrated significant reduction in blood glucose levels in diabetic models using thiazolidinedione derivatives.
Romagnoli et al. (2016)Anticancer ActivityReported effective inhibition of murine leukemia and human cervical carcinoma cells by thiazolidinedione derivatives with specific structural modifications.
Albrecht et al. (2005)Antimicrobial ActivityFound that certain thiazolidinediones possess antimicrobial properties against various pathogens.
Khoumeri et al. (2024)Antileishmanial ActivityIdentified promising antileishmanial activity with low cytotoxicity for thiazolidinedione derivatives against Leishmania infantum .

Mechanism of Action

The mechanism of action of 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione and its analogs:

Compound Name CAS Number Molecular Formula Key Substituents Biological Activity Reference
This compound (Target Compound) N/A C₁₉H₂₀N₂O₃S₂ Phenylthio-propanoyl, azetidine Hypothesized kinase or PPARγ modulation (based on analogs) N/A
3-(1-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione 2034270-64-7 C₂₁H₁₉FN₂O₄S 4-Fluorophenoxy-phenyl, azetidine Unknown activity; structural similarity suggests potential PPARγ or cytokine modulation
3-(1-(3-(4-Chloro-3-fluorophenyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione 1795300-83-2 C₁₈H₁₇ClF₂N₂O₃S 4-Chloro-3-fluorophenyl, azetidine Unreported; halogenated aryl groups may enhance metabolic stability
5-(5-Bromo-2-methoxy-benzylidene)-3-(2-nitro-benzyl)-thiazolidine-2,4-dione (TM17) N/A C₁₈H₁₃BrN₂O₅S Bromo-methoxybenzylidene, nitrobenzyl Inhibits IL-6, IL-17A, and IFN-γ in RA models; non-toxic to human/murine cells
(Z)-5-(4-Methoxybenzylidene)-3-(2-diisopropylaminoethyl)thiazolidine-2,4-dione N/A C₂₂H₂₉N₃O₃S Diisopropylaminoethyl, 4-methoxybenzylidene Structural focus on π-π interactions; no reported bioactivity
(Z)-3-(Benzo[d]thiazol-2-ylmethyl)-5-(4-substituted benzylidene)thiazolidine-2,4-dione (8a–h) N/A Varies Benzothiazole, substituted benzylidene Aldose reductase inhibition (IC₅₀: 0.8–4.2 µM); antihyperglycemic effects

Key Findings:

Structural Features and Activity Relationships :

  • Azetidine vs. Larger Rings : Azetidine-containing derivatives (e.g., CAS 2034270-64-7) exhibit improved metabolic stability compared to pyrrolidine analogs (e.g., CAS 1798513-39-9) due to reduced ring strain and enhanced lipophilicity .
  • Electron-Withdrawing Groups : Halogenated aryl groups (e.g., bromo in TM17, fluoro in CAS 1795300-83-2) enhance binding to kinase ATP pockets or cytokine receptors by introducing dipole interactions .
  • Sulfur-Containing Moieties : The phenylthio group in the target compound may mimic cysteine residues in enzyme active sites, a feature shared with TM17’s thiazolidinedione core .

Pharmacological Profiles: Anticancer Activity: Compounds like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione inhibit melanoma proliferation via ERK1/2 pathway suppression (IC₅₀: 1.2–3.5 µM) . Anti-Inflammatory Effects: TM17 reduces IL-17A and IFN-γ expression by 40–60% in RA patient cells, outperforming non-brominated analogs . Antidiabetic Potential: Benzothiazole-substituted TZDs (e.g., compound 8a–h) show aldose reductase inhibition (IC₅₀: 0.8 µM), comparable to epalrestat (IC₅₀: 0.7 µM) .

Synthetic Methods: Knoevenagel Condensation: Used for 5-arylidene-TZDs (e.g., TM17, CAS 2034270-64-7), yielding 65–85% purity . Michael Addition: Applied to azetidine derivatives (e.g., CAS 2034270-64-7) with morpholine catalysis, achieving 71% yield .

Biological Activity

The compound 3-(1-(3-(Phenylthio)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione is a hybrid molecule that combines elements of azetidine and thiazolidinedione structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure

The compound's structure can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure features a thiazolidine ring, an azetidine moiety, and a phenylthio group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds containing thiazolidinedione and azetidine structures exhibit various biological activities, including:

  • Anticancer Properties : Many thiazolidinediones have been studied for their ability to induce apoptosis in cancer cells.
  • Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer progression, such as human topoisomerases.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound can inhibit human topoisomerases I and II. For instance, a related compound was shown to induce apoptosis in MCF-7 breast cancer cells by activating intrinsic apoptotic pathways. The mechanism involves the release of cytochrome c, leading to programmed cell death .

Case Study: Apoptosis Induction

In a study examining the effects of thiazolidinedione derivatives on MCF-7 cells:

  • Compound Tested : A derivative similar to the target compound.
  • Methodology : Cells were treated with varying concentrations of the compound.
  • Results : At an IC50 value of approximately 1 µM, significant apoptosis was observed, confirmed by fluorescence microscopy indicating cytochrome c release .

Enzyme Inhibition

The potential of This compound as an inhibitor of human topoisomerases has been highlighted in several studies. Topoisomerases are critical for DNA replication and transcription; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

The proposed mechanism involves:

  • Binding to the Enzyme : The compound binds to the active site of topoisomerases.
  • Disruption of DNA Cleavage/Religation Cycle : This leads to the accumulation of DNA breaks and ultimately triggers apoptotic pathways.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other known inhibitors is useful:

Compound NameStructure TypeIC50 (µM)Mechanism
Compound AThiazolidinedione0.97Topoisomerase I & II inhibition
Compound BAzetidine derivative1.09Induces apoptosis via cytochrome c release
Target CompoundHybrid (Thiazolidine-Azetidine)TBDTBD

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the azetidine and thiazolidine-dione rings. Aromatic protons in the phenylthio group appear as distinct multiplets (~7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 433.1) and fragmentation patterns .
  • FT-IR : Peaks at 1720–1740 cm1^{-1} (C=O stretch) and 1250–1270 cm1^{-1} (C-S stretch) confirm functional groups .

What in vitro biological assays have been applied to evaluate its activity?

Q. Basic

  • Enzyme Inhibition Assays : Tested against PPAR-γ (peroxisome proliferator-activated receptor gamma) due to structural similarity to thiazolidinedione antidiabetic drugs .
  • Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus (MIC values reported in μM range) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

How do structural modifications influence its binding affinity to target enzymes?

Q. Advanced

  • Substituent Effects : Electron-withdrawing groups (e.g., fluoro) on the phenyl ring enhance binding to hydrophobic enzyme pockets. For example, fluorinated analogs show 2–3× higher PPAR-γ affinity .
  • Steric Optimization : Bulky substituents on the azetidine ring reduce rotational freedom, improving selectivity for kinase targets .

What strategies resolve discrepancies in biological activity data across studies?

Q. Advanced

  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
  • Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out false positives .

How to optimize reaction conditions for regioselective functionalization?

Q. Advanced

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during azetidine acylation .
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) improves regioselectivity in propanoyl group addition (yield increase from 60% to 85%) .

What computational methods predict interactions with biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding poses with PPAR-γ (PDB: 2PRG). Focus on hydrogen bonding with Arg288 and hydrophobic interactions with Phe264 .
  • QSAR Modeling : Use Hammett constants (σ) of substituents to correlate electronic effects with IC50_{50} values .

How to assess stability under varying pH and temperature?

Q. Advanced

  • Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 hours) and analyze via HPLC. Degradation peaks at pH <3 indicate acid-labile azetidine cleavage .
  • Thermal Stability : TGA (thermogravimetric analysis) shows decomposition above 200°C, confirming suitability for room-temperature storage .

What are the challenges in crystallizing this compound for X-ray analysis?

Q. Advanced

  • Solvent Selection : Low-polarity solvents (e.g., ethyl acetate) reduce oiling-out. Co-crystallization with acetic acid improves crystal lattice formation .
  • Purity Requirements : ≥95% purity (HPLC) is essential. Impurities >2% disrupt crystal packing .

How to design analogs with improved pharmacokinetic properties?

Q. Advanced

  • LogP Optimization : Introduce hydrophilic groups (e.g., -COOH) to reduce LogP from 3.5 to 2.0, enhancing aqueous solubility .
  • Metabolic Stability : Replace labile ester groups with amides to resist hepatic CYP3A4 degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.